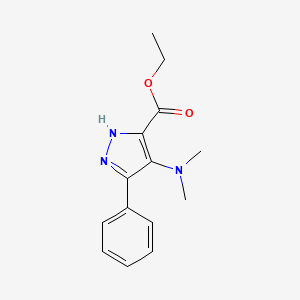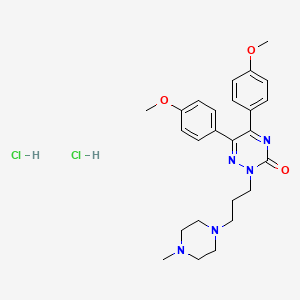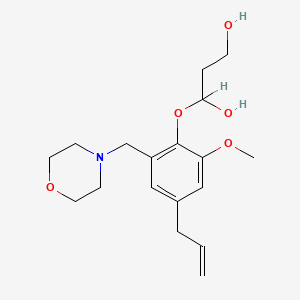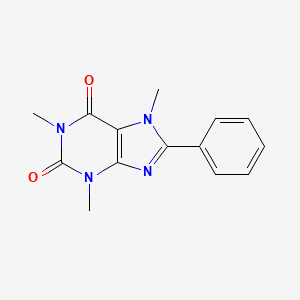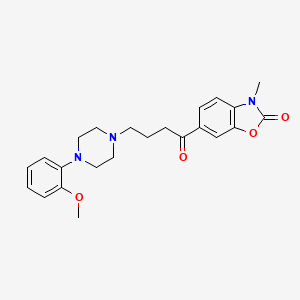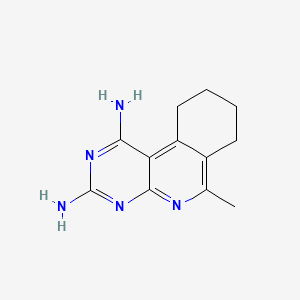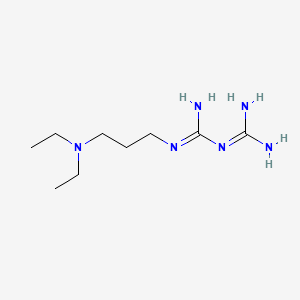
1-(3-(Diethylamino)propyl)biguanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Diethylamino)propyl)biguanide is a chemical compound with the molecular formula C9H22N6. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a biguanide moiety linked to a diethylamino propyl group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Diethylamino)propyl)biguanide typically involves the reaction of diethylamine with cyanoguanidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous stirring to maintain uniform reaction conditions. The final product is purified through distillation and recrystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-(Diethylamino)propyl)biguanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions with halogens or other electrophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkyl halides; conducted in the presence of a base or catalyst
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
1-(3-(Diethylamino)propyl)biguanide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 1-(3-(Diethylamino)propyl)biguanide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets mitochondrial respiratory complex I, leading to inhibition of mitochondrial respiration.
Pathways Involved: The inhibition of complex I results in energy stress and activation of compensatory responses mediated by energy sensors such as AMP-activated protein kinase (AMPK).
Vergleich Mit ähnlichen Verbindungen
1-(3-(Diethylamino)propyl)biguanide can be compared with other biguanides, such as:
Metformin: Widely used as an anti-hyperglycemic agent.
Phenformin: Known for its potent anti-diabetic effects but with higher toxicity.
Proguanil: Used as an antimalarial drug.
Uniqueness: this compound is unique due to its specific structural features that allow it to interact with mitochondrial complex I and other molecular targets, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
45160-29-0 |
|---|---|
Molekularformel |
C9H22N6 |
Molekulargewicht |
214.31 g/mol |
IUPAC-Name |
1-(diaminomethylidene)-2-[3-(diethylamino)propyl]guanidine |
InChI |
InChI=1S/C9H22N6/c1-3-15(4-2)7-5-6-13-9(12)14-8(10)11/h3-7H2,1-2H3,(H6,10,11,12,13,14) |
InChI-Schlüssel |
SARCHYUZLAKKFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCN=C(N)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


